molecular formula C14H19NO B6179472 [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2648941-07-3

[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No. B6179472
CAS RN: 2648941-07-3
M. Wt: 217.3
InChI Key:
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Description

Synthesis Analysis

“[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol” can be synthesized through a multi-step process starting with the reaction of 4-methylphenylacetonitrile with hydroxylamine to form the oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with 1,3-dibromopropane to form the bicyclic compound. Finally, the alcohol group is added using boron tribromide.


Molecular Structure Analysis

The molecular formula of “[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol” is C14H19NO. The Inchi Code is 1S/C13H17NO.ClH/c15-10-12-6-13 (7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H .


Physical And Chemical Properties Analysis

“[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol” is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. It has a melting point of 137-138°C and a boiling point of 475.6°C at 760 mmHg.

Mechanism of Action

As a kappa opioid receptor agonist and a nociceptin receptor ligand, “[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol” has been studied for its potential use as an analgesic, antipsychotic, and anti-addictive agent. It has been shown to have a low potential for abuse and addiction.

Safety and Hazards

The safety information for “[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol' involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of the bicyclic ring system and the introduction of the hydroxyl group.", "Starting Materials": ["4-methylphenylacetonitrile", "2-bromo-1-cyclohexene", "sodium hydride", "methanol", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["Step 1: Conversion of 4-methylphenylacetonitrile to 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane", "a. Dissolve 4-methylphenylacetonitrile in methanol", "b. Add sodium hydride to the solution and stir for 30 minutes", "c. Add 2-bromo-1-cyclohexene to the solution and stir for 24 hours", "d. Quench the reaction with hydrochloric acid and extract the product with ethyl acetate", "e. Purify the product by column chromatography", "Step 2: Conversion of 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane to [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol", "a. Dissolve 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane in methanol", "b. Add sodium hydroxide to the solution and stir for 24 hours", "c. Quench the reaction with hydrochloric acid and extract the product with ethyl acetate", "d. Purify the product by column chromatography"] }

CAS RN

2648941-07-3

Product Name

[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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